5-Norbornene-2,3-dicarboxylic anhydride, methyl-
Overview
Description
The compound of interest, "5-Norbornene-2,3-dicarboxylic anhydride, methyl-", is a derivative of norbornene, which is a bicyclic hydrocarbon. The papers provided discuss various aspects of norbornene derivatives, including their synthesis and chemical properties.
Synthesis Analysis
Paper outlines a method for synthesizing a chiral derivative of norbornene. The process involves asymmetric hydrosilation using Hayashi’s (S)-MOP Pd-catalyzed reaction, followed by a series of reactions including oxidation and Baeyer-Villiger reaction to produce a chiral bicyclic lactone. The synthesis yields a cis-1,3-cyclopentane intermediate with an overall yield of 41%.
In paper , the synthesis of 5-norbornene-2,3-dicarboxylic acid dimethyl ester is achieved using 5-Norbornene-2,3-dicarboxylic anhydride (NA) and methanol, with toluene as a water entrainer and phosphate as a catalyst. The yield of this reaction is reported to be higher than 89.6%.
Paper describes a method for synthesizing 5-norbornene-2,3-endo-dicarboxylic anhydride with stereospecific ^(14)C labeling. The synthesis ensures that the ^(14)C label is positioned in the carbonyl group corresponding to the carboxyl group of levorotatory 2-endo-norbornanecarboxylic acid.
Molecular Structure Analysis
The molecular structure of norbornene derivatives is characterized by a bicyclic framework, which is evident in the synthesis of various compounds discussed in the papers. The stereochemistry and functional groups attached to this framework are critical for the resulting chemical properties and reactivity.
Chemical Reactions Analysis
Paper explores the vinylcyclopropanation of norbornene using methyl esters of 1-alkylcyclopropene-3-carboxylic acids. The reaction yields vinylcyclopropane adducts with up to 80% efficiency. This indicates that norbornene derivatives can undergo cyclopropanation, which is a useful reaction in organic synthesis.
In paper , a norbornene anhydride-mercury compound is synthesized and its reactivity with nucleophilic reagents is investigated. The compound reacts with H2S, KI, and KCN, demonstrating its potential for further nucleophilic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of norbornene derivatives are influenced by their molecular structure. The papers suggest that these compounds have significant reactivity, which can be harnessed in various chemical reactions. The high yield of the synthesis processes and the ability to introduce stereospecific labels or protect functional groups indicate that these compounds are versatile in organic synthesis.
The characterization techniques such as High Performance Liquid Chromatography (HPLC), Fourier Transform Infrared Spectrometer (IR), and Gas Chromatography Mass Spectrometric (GC-MS) are used to confirm the structure and purity of the synthesized compounds . These analytical methods are essential for understanding the physical and chemical properties of norbornene derivatives.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : 5-Norbornene-2,3-dicarboxylic anhydride has been synthesized using specific techniques. For example, Scheidegger, Baldwin, and Roberts (1967) described a method for synthesizing this compound stereospecifically labeled with ^(14)C in one carbonyl group (Scheidegger, Baldwin, & Roberts, 1967). Additionally, Sun Yu-an (2007) synthesized 5-norbornene-2,3-dicarboxylic acid dimethyl ester from this anhydride, achieving yields higher than 89.6% (Sun Yu-an, 2007).
Chemical Reactions and Properties
- Oxythallation Reactions : Uemura et al. (1979) studied the oxythallation of norbornene derivatives with thallium(III) acetate in methanol, which included 5-norbornene-2,3-dicarboxylic anhydride. This process led to specific lactonization reactions forming trans-oxythallation adducts (Uemura, Miyoshi, Okano, Morishima, & Inubushi, 1979).
Polymerization and Material Applications
- Polymerization and Material Synthesis : Nomura and Schrock (1996) reported the synthesis of ring-opened homopolymers of 5-norbornene-2-carboxylates or 5-norbornene-2,3-dicarboxylates for specific applications (Nomura & Schrock, 1996). Hao Yu et al. (2020) proposed a technical route to produce valuable products—norbornene derivatives and their polymers—from dicyclopentadiene, using 5-norbornene-2,3-dicarboxylic anhydride as a starting material (Hao Yu, Lin, Sun, & Pan, 2020).
Photolithographic Applications
- DUV Resist Applications : Kim and Kim (2003) synthesized a norbornene-maleic anhydride copolymer with diazoketo groups for deep ultraviolet (DUV) lithographic applications (Jin-beak Kim & Kyoung-Seon Kim, 2003).
Solubility and Thermodynamic Properties
- Solubility Studies : The solubility and thermodynamic properties of 5-norbornene-2,3-dicarboxylic anhydride in various solvents have been studied, providing valuable insights into its physical properties (Wan, He, Zhang, Huang, Zhao, Sha, Li, & Ren, 2020).
Conformationally Constrained Peptides
- Peptide Synthesis : The use of norbornene derivatives in the synthesis of conformationally constrained peptides and pseudo-peptides has been explored, demonstrating its utility in the field of bioorganic chemistry (Jones & North, 2004).
Safety And Hazards
properties
IUPAC Name |
1-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-10-3-2-5(4-10)6-7(10)9(12)13-8(6)11/h2-3,5-7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRCVAANTQNTPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C=C1)C3C2C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nadic methyl anhydride | |
CAS RN |
25134-21-8 | |
Record name | Methyl nadic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025134218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,6-tetrahydromethyl-3,6-methanophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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